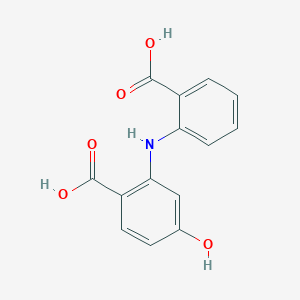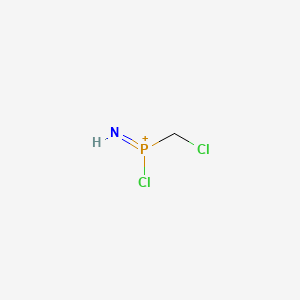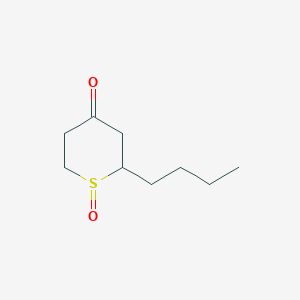
2-Butyl-1lambda~4~-thiane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1lambda~4~-thiane-1,4-dione is a chemical compound that belongs to the class of thiane derivatives. Thiane derivatives are known for their unique structural features and potential applications in various fields of chemistry and industry. This compound is characterized by a thiane ring with a butyl group attached to it, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1lambda~4~-thiane-1,4-dione can be achieved through several methods. One common method involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is widely used for the preparation of thiane derivatives due to its efficiency and simplicity.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of microwave-assisted Paal-Knorr reactions has been reported to enhance the yield and reduce the reaction time . Additionally, the use of trifluoroacetic acid as a catalyst has been shown to improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-1lambda~4~-thiane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
2-Butyl-1lambda~4~-thiane-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiane derivatives and other heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-Butyl-1lambda~4~-thiane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, thiane derivatives have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and glucose homeostasis .
Comparación Con Compuestos Similares
2-Butyl-1lambda~4~-thiane-1,4-dione can be compared with other similar compounds, such as thiazolidinediones and other thiane derivatives. These compounds share structural similarities but differ in their specific functional groups and properties. For instance:
Thiazolidinediones: These compounds have a thiazolidine ring and are known for their antidiabetic properties.
Other Thiane Derivatives: Variations in the substituents on the thiane ring can lead to differences in reactivity and applications.
Propiedades
Número CAS |
90909-28-7 |
|---|---|
Fórmula molecular |
C9H16O2S |
Peso molecular |
188.29 g/mol |
Nombre IUPAC |
2-butyl-1-oxothian-4-one |
InChI |
InChI=1S/C9H16O2S/c1-2-3-4-9-7-8(10)5-6-12(9)11/h9H,2-7H2,1H3 |
Clave InChI |
VMSJRWLQVDSYAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(=O)CCS1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



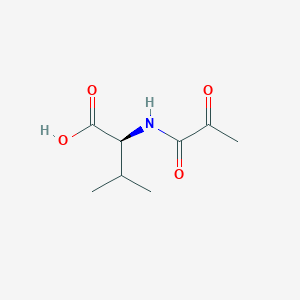
![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)

![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
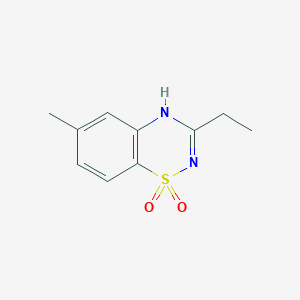
![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)

